5-Methylsulfonyl-2-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylsulfonyl-2-nitrobenzonitrile is an organic compound with the molecular formula C8H6N2O4S and a molecular weight of 226.21 g/mol . It is characterized by the presence of a methylsulfonyl group (-SO2CH3) and a nitro group (-NO2) attached to a benzonitrile core. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfonyl-2-nitrobenzonitrile typically involves the nitration of 5-methylsulfonylbenzonitrile. One common method is to react 5-methylsulfonylbenzonitrile with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of benzonitriles, including this compound, often involves the use of advanced techniques such as continuous flow reactors to optimize yield and purity. These methods typically employ similar nitration reactions but on a larger scale, with stringent control over reaction parameters to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
5-Methylsulfonyl-2-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed
Reduction: 5-Methylsulfonyl-2-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Oxidation: 5-Methylsulfonyl-2-nitrobenzenesulfonic acid.
Scientific Research Applications
5-Methylsulfonyl-2-nitrobenzonitrile is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methylsulfonyl-2-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The methylsulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylsulfonyl-5-nitrobenzonitrile
- 4-Methylsulfonyl-2-nitrobenzonitrile
- 3-Methylsulfonyl-2-nitrobenzonitrile
Uniqueness
5-Methylsulfonyl-2-nitrobenzonitrile is unique due to the specific positioning of the methylsulfonyl and nitro groups on the benzene ring, which influences its reactivity and interaction with other molecules. This positional specificity can result in different chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
5-methylsulfonyl-2-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4S/c1-15(13,14)7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTXDTJLZHUASV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.